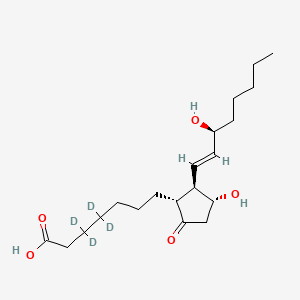

Prostaglandin E1-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Prostaglandin E1-d4 is a deuterium labeled version of Prostaglandin E1 . It is a naturally occurring prostaglandin and is also used as a medication . It is a prostanoid receptor ligand, with Kis of 1.1 nM, 2.1 nM, 10 nM, 33 nM, and 36 nM for mouse EP3, EP4, EP2, IP, and EP1, respectively . Prostaglandin E1 induces vasodilation and inhibits platelet aggregation .

Synthesis Analysis

Prostaglandin E1 is biosynthesized on an as-needed basis from dihomo-γ-linolenic acid (an omega-6 fatty acid) in healthy humans without coronary artery disease and/or a genetic disorder . A unified synthesis of prostaglandins has been reported, which includes the use of a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .Molecular Structure Analysis

Prostaglandins, including Prostaglandin E1-d4, possess a unique and intricate molecular structure that underlies their diverse physiological functions . At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring . Surrounding the central ring structure are two long hydrophobic hydrocarbon chains, often referred to as "side chains" .Chemical Reactions Analysis

Prostaglandins, including Prostaglandin E1-d4, have unique functional groups attached to their hydrocarbon chains. These functional groups, such as hydroxyl (-OH), keto (=O), and carboxyl (-COOH) groups, contribute specific chemical properties to the prostaglandin, making it suitable for particular physiological functions .Physical And Chemical Properties Analysis

Prostaglandin E1-d4 has a molecular formula of C20H30D4O5 and a formula weight of 358.5 . It is soluble in DMF (>100 mg/ml), DMSO (>50 mg/ml), and Ethanol (>50 mg/ml) .科学的研究の応用

Treatment of Pulmonary Arterial Hypertension (PAH)

Prostaglandin E1 has been used in the treatment of Pulmonary Arterial Hypertension (PAH). In a study, mesenchymal stem cells (MSCs) were preconditioned with PGE1 and then used in in vitro and in vivo cell experiments to evaluate the therapeutic effects of MSCs in rats with PAH . The study found that preconditioning with PGE1 increased the protein levels of hypoxia-inducible factor 1 alpha (HIF-1α) in MSCs, which can reduce MSC apoptosis and increase the protein levels of C-X-C chemokine receptor 4 (CXCR4), MSC migration, and vascular endothelial growth factor secretion .

Regulation of Inflammatory Cytokines in Oral Keratinocytes

Another study reported that mortal potentially pre-malignant oral lesions (MPPOL), but not generally immortal potentially pre-malignant oral lesions (IPPOL), keratinocytes upregulate various extracellular tumor-promoting cytokines (interleukins 6 and 8) and prostaglandins E1 (ePGE1) and E2 (ePGE2) relative to normal oral keratinocytes (NOKs) . The upregulation of ePGE in MPPOL was independent of PGE receptor status and was associated with some but not all markers of cellular senescence .

作用機序

- These receptors are involved in diverse biological processes, including blood pressure regulation, inflammation, pain perception, and cell survival .

- In neonates with ductal-dependent lesions, PGE1 prevents or reverses the functional closure of the ductus arteriosus (DA) by relaxing DA smooth muscle .

Target of Action

Mode of Action

Biochemical Pathways

Safety and Hazards

将来の方向性

Prostaglandin E1 and related drugs have been used in the clinical treatment of pulmonary arterial hypertension . Other prostaglandins also have the potential to treat pulmonary arterial hypertension . This provides ideas for the treatment of pulmonary arterial hypertension and the discovery of new drug targets .

特性

IUPAC Name |

3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19+/m0/s1/i5D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVPRGQOIOIIMI-HKEIXBCBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCC[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCCCC)O)C([2H])([2H])CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prostaglandin E1-d4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

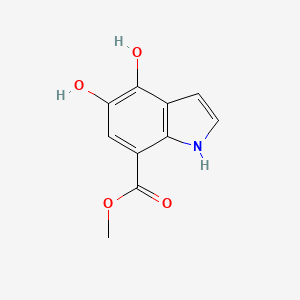

![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester](/img/structure/B588475.png)

![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile](/img/structure/B588478.png)

![1-(1-Bicyclo[1.1.1]pentanyl)propan-2-one](/img/structure/B588481.png)

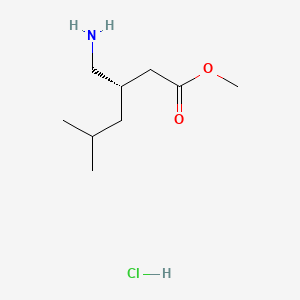

![Methyl (3S)-3-{[(tert-butoxycarbonyl)amino]methyl}-5-methylhexanoate](/img/structure/B588486.png)